JWH 018 7-hydroxyindole metabolite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

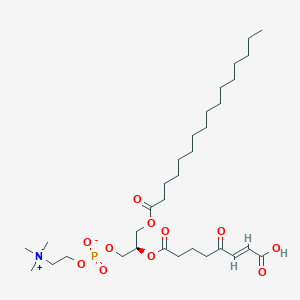

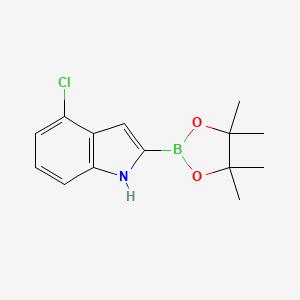

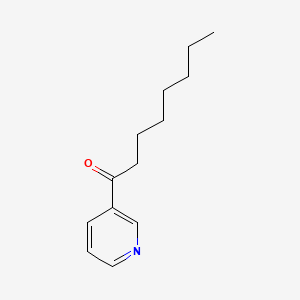

JWH 018 7-hydroxyindole metabolite is a minor monohydroxylated urinary metabolite of JWH 018 . JWH 018 is a derivative of WIN 55,212-2, which is a mildly selective agonist of the peripheral cannabinoid (CB2) receptor . This metabolite is intended for research and forensic applications .

Synthesis Analysis

The synthesis of JWH 018 7-hydroxyindole metabolite involves complex chemical reactions. The best extraction conditions resulted in 2 mL of ethyl acetate as the extracting solvent at pH 9 with an analyte concentration of 100 μg/mL . This was applied for the extraction of the metabolites from human liver microsomes .Molecular Structure Analysis

The molecular formula of JWH 018 7-hydroxyindole metabolite is C24H23NO2 . Its formal name is (7-hydroxy-1-pentyl-1H-indol-3-yl)-1-naphthalenyl-methanone . The molecular weight is 357.4 g/mol . The SMILES representation is O=C(C1=CN(CCCCC)C2=C1C=CC=C2O)C3=C4C(C=CC=C4)=CC=C3 .Chemical Reactions Analysis

The metabolism of JWH 018 7-hydroxyindole metabolite is yet to be fully elucidated and multiple metabolites exist . It is known that JWH 018 7-hydroxyindole metabolite is a minor monohydroxylated urinary metabolite of JWH 018 .Physical And Chemical Properties Analysis

JWH 018 7-hydroxyindole metabolite is a crystalline solid . It is soluble in organic solvents such as DMF, DMSO, and ethanol . Its λmax values are 218 and 339 nm .Aplicaciones Científicas De Investigación

Forensic Toxicology

JWH 018 7-hydroxyindole metabolite: is a minor monohydroxylated urinary metabolite of JWH 018, which is a synthetic cannabinoid . In forensic toxicology, this metabolite is crucial for the confirmation of JWH 018 exposure. The detection and quantification of this metabolite in biological samples like urine or blood can be pivotal in legal cases involving drug use, poisoning, or in determining the cause of unexplained deaths.

Analytical Reference Standard

This metabolite serves as an analytical reference standard for calibrating and validating analytical methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . It’s essential for ensuring the accuracy and reliability of analytical results in research laboratories and for developing new analytical techniques.

Pharmacokinetic Studies

In pharmacokinetic research, JWH 018 7-hydroxyindole metabolite is used to study the absorption, distribution, metabolism, and excretion (ADME) of JWH 018 . Understanding the metabolic pathways and the formation of this metabolite can provide insights into the drug’s potency, duration of action, and potential side effects.

Cannabinoid Receptor Research

As a metabolite of a mildly selective agonist of the peripheral cannabinoid (CB2) receptor, this compound is used in scientific studies to understand the function and binding characteristics of cannabinoid receptors . This research can lead to the development of new therapeutic agents targeting these receptors for various medical conditions.

Drug Abuse Monitoring

Monitoring the presence of JWH 018 7-hydroxyindole metabolite in urine samples is a method used by drug testing programs to detect the abuse of synthetic cannabinoids . This is particularly important for organizations aiming to maintain drug-free environments, such as workplaces, sports associations, and rehabilitation centers.

Development of Mass Spectrometric Methods

The metabolite is used in the development of mass spectrometric methods for the differentiation of hydroxyindole metabolites of synthetic cannabinoids . Such methods are vital for identifying the specific isomers present in biological samples, which is important for forensic analysis and understanding the metabolism of synthetic cannabinoids.

Mecanismo De Acción

Target of Action

The primary target of the JWH 018 7-hydroxyindole metabolite is the peripheral cannabinoid (CB2) receptor . The CB2 receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.

Mode of Action

JWH 018 7-hydroxyindole metabolite acts as a mildly selective agonist of the CB2 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the metabolite binds to the CB2 receptor and activates it, leading to a series of changes in the cell.

Pharmacokinetics

It is a minor monohydroxylated urinary metabolite of jwh 018 , suggesting that it is produced in the body through the metabolism of JWH 018 and is excreted in the urine.

Safety and Hazards

Direcciones Futuras

The future directions for research on JWH 018 7-hydroxyindole metabolite could involve further elucidation of its metabolism and the identification of its multiple metabolites . Additionally, more studies examining the pharmacological and toxicological properties of synthetic cannabinoids present in K2 products should consider potential actions of these drugs at both CB1 and CB2 receptors .

Propiedades

IUPAC Name |

(7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c1-2-3-6-15-25-16-21(19-12-8-14-22(26)23(19)25)24(27)20-13-7-10-17-9-4-5-11-18(17)20/h4-5,7-14,16,26H,2-3,6,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAPOWHHSCCXIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=C1C(=CC=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017771 |

Source

|

| Record name | JWH-018 7-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1307803-45-7 |

Source

|

| Record name | JWH-018 7-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one](/img/structure/B593983.png)

![2-Oxa-6-azatricyclo[4.3.1.0~1,3~]decane](/img/structure/B593996.png)